N-(3,4-Difluorophenyl)thietan-3-amine

Description

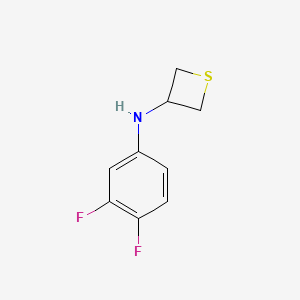

N-(3,4-Difluorophenyl)thietan-3-amine is a synthetic organic compound featuring a thietan (a four-membered sulfur-containing heterocycle) linked to a 3,4-difluorophenyl group via an amine moiety. The 3,4-difluorophenyl group is notable in medicinal chemistry for its electron-withdrawing effects, which can enhance metabolic stability and binding affinity in drug candidates .

Properties

Molecular Formula |

C9H9F2NS |

|---|---|

Molecular Weight |

201.24 g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)thietan-3-amine |

InChI |

InChI=1S/C9H9F2NS/c10-8-2-1-6(3-9(8)11)12-7-4-13-5-7/h1-3,7,12H,4-5H2 |

InChI Key |

HWMPGEMCGYZWJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)NC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Difluorophenyl)thietan-3-amine typically involves the reaction of 3,4-difluoroaniline with a thietane derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thietane, followed by nucleophilic substitution with 3,4-difluoroaniline. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorophenyl)thietan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like hydroxide (OH-) or amines can replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydroxide (OH-), amines

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

N-(3,4-Difluorophenyl)thietan-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-(3,4-Difluorophenyl)thietan-3-amine and its analogs:

Key Observations

Ring Size and Strain :

- The thietan ring in the target compound is smaller and more strained than the thian ring in N-(3-chloro-4-fluorophenyl)thian-3-amine. This strain may increase reactivity or alter metabolic stability compared to six-membered analogs .

- Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) lack sulfur-containing rings but share aromatic substituents, highlighting the role of phenyl group modifications in polymer chemistry .

Substituent Effects: 3,4-Difluorophenyl vs. In GSK 2141795, the 3,4-difluorophenyl group contributes to the compound’s role as a kinase inhibitor, suggesting similar substituents in the target compound could be advantageous for medicinal applications .

Biological and Industrial Relevance :

- Thian/Thietan Analogs: The substitution of sulfur-containing rings (thian vs. thietan) may influence solubility and pharmacokinetics. Thietan’s strain could favor unique binding conformations in drug design.

- Phthalimide Derivatives: While structurally distinct, these compounds underscore the importance of halogenated aromatic groups in materials science, particularly in high-performance polymer synthesis .

Research Findings and Implications

- Synthetic Challenges : The synthesis of thietan-containing compounds like this compound may require specialized routes to manage ring strain, whereas thian analogs are likely more straightforward to prepare .

- Crystallography Tools : Structural characterization of such compounds often relies on crystallographic software (e.g., SHELX, ORTEP-3), which are critical for resolving small-molecule geometries and confirming substituent arrangements .

- Drug Design Potential: The 3,4-difluorophenyl group in GSK 2141795 demonstrates the pharmacodynamic value of fluorine substitutions, suggesting analogous benefits for the target compound in kinase inhibition or other therapeutic areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.